Cas no 33211-56-2 (3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride)
3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride
- 3-Benzoyl-4-chlorobenzenesulfonyl chloride
- 3-Benzoyl-4-chlor-benzolsulfonylchlorid
- 3-benzoyl-4-chloro benzenesulphonyl chloride
- 3-BENZOYL-4-CHLORO-BENZENESULFONYL CHLORIDE
- DTXSID90622992
- MFCD08457477
- SCHEMBL9822514
- 3-Benzoyl-4-chlorobenzene-1-sulfonylchloride
- 33211-56-2
-
- Inchi: 1S/C13H8Cl2O3S/c14-12-7-6-10(19(15,17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
- InChI Key: HLEPRYPPPZAVIB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(C1C=CC=CC=1)=O)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 313.95700
- Monoisotopic Mass: 313.9571207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 59.6Ų
Experimental Properties
- Density: 1.458
- Boiling Point: 450.2°C at 760 mmHg
- Flash Point: 226.1°C
- Refractive Index: 1.607
- PSA: 59.59000
- LogP: 4.57930
3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087467-1g |
3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride |
33211-56-2 | 95% | 1g |
$367.50 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733511-1g |
3-Benzoyl-4-chlorobenzenesulfonyl chloride |
33211-56-2 | 98% | 1g |
¥3332.00 | 2024-05-18 | |
| Crysdot LLC | CD12082671-1g |
3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride |
33211-56-2 | 95+% | 1g |
$429 | 2024-07-24 |
3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride
3-Benzoyl-4-chlorobenzene-1-sulfonyl Chloride: A Comprehensive Overview
The compound known as 3-Benzoyl-4-chlorobenzene-1-sulfonyl Chloride (CAS No. 33211-56-2) is a highly specialized organic sulfur compound with significant applications in various fields of chemistry and materials science. This compound, often abbreviated as BCBSC (Benzoyl Chloride Derivative), has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials, pharmaceuticals, and high-performance polymers.
3-Benzoyl-4-chlorobenzene-1-sulfonyl Chloride is characterized by its complex aromatic structure, which includes a sulfonyl chloride group attached to a benzene ring substituted with a benzoyl and a chlorine atom. This arrangement imparts the compound with distinctive electronic and steric properties, making it highly reactive under specific conditions. The sulfonyl chloride group, in particular, is known for its reactivity in nucleophilic substitution reactions, which has been exploited in various synthetic pathways.
Recent research has focused on the synthesis of BCBSC through optimized routes that enhance yield and purity. One notable method involves the reaction of 4-chlorobenzene sulfonyl chloride with benzoyl chloride in the presence of a suitable catalyst. This approach not only ensures high purity but also minimizes by-products, making it suitable for large-scale production. The stability of BCBSC under different storage conditions has also been investigated, revealing that it remains stable at room temperature when stored in dry conditions.
The applications of 3-Benzoyl-4-chlorobenzene-1-sulfonyl Chloride are diverse and expanding rapidly. In the pharmaceutical industry, it has been used as an intermediate in the synthesis of bioactive compounds, particularly those with anti-inflammatory and anticancer properties. Its ability to form stable amides with amino acids has made it a valuable reagent in peptide synthesis. Additionally, BCBSC has found applications in the preparation of advanced polymers, where it serves as a building block for constructing high-performance materials with tailored properties.
Recent advancements in green chemistry have also influenced the use of BCBSC. Researchers have explored eco-friendly synthesis methods that reduce waste and improve sustainability. For instance, solvent-free reactions or the use of biodegradable catalysts have been proposed to minimize environmental impact while maintaining high yields.
In terms of safety and handling, BCBSC requires careful handling due to its reactive nature. Proper protective equipment and controlled environments are recommended during synthesis and storage to ensure safety compliance with international standards.
Looking ahead, the future of 3-Benzoyl-4-chlorobenzene-1-sulfonyl Chloride lies in its potential for further functionalization and integration into advanced materials. Ongoing research aims to explore its role in creating stimuli-responsive materials and drug delivery systems, which could revolutionize various industries.
33211-56-2 (3-Benzoyl-4-chlorobenzene-1-sulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)